1,3-Dimethoxy-2-propanol-d5
Description
1,3-Dimethoxy-2-propanol-d5 (C₅H₇D₅O₃; molecular weight 125.18) is a deuterated analog of 1,3-dimethoxy-2-propanol, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing . Key applications include:
Properties
Molecular Formula |
C₅H₇D₅O₃ |
|---|---|
Molecular Weight |
125.18 |
Synonyms |
1,3-Dimethoxy-2-hydroxypropane-d5; 1,3-Dimethoxypropane-2-ol-d5; Glycerol 1,3-dimethyl ether-d5; NSC 263483-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between 1,3-Dimethoxy-2-propanol-d5 and analogous compounds:
Key Comparative Insights
Deuterated vs. Non-Deuterated Analogs
- This compound and Depropylamino Chloro Propafenone-d5 both incorporate deuterium, but their applications diverge. The former is used in fuel and enzyme research, while the latter serves as a labeled impurity in pharmaceutical quality control .
- The deuterium in this compound reduces metabolic degradation in tracer studies, unlike non-deuterated analogs like D(+)-2-Amino-3-phenyl-1-propanol, which lacks isotopic stability .
Functional Group Variations
- Ether vs. Amino Alcohols: this compound’s diether structure contrasts with amino alcohols (e.g., D(+)-2-Amino-3-phenyl-1-propanol), which feature hydroxyl and amino groups. This difference impacts solubility and reactivity in synthetic pathways .
- Aromatic vs. Aliphatic Moieties: Compounds like 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol contain aromatic benzodioxole rings, whereas this compound is purely aliphatic, affecting their electronic properties and biological interactions .
Molecular Weight and Complexity
- Depropylamino Chloro Propafenone-d5 (MW 323.83) is significantly heavier and more structurally complex due to its chloro-phenyl ketone group, limiting its use in volatile applications compared to the simpler this compound .
- The lower molecular weight of this compound (125.18) enhances its suitability as a fuel additive, where smaller molecules are preferred for blending efficiency .
Industrial and Pharmaceutical Relevance
- Drug Development: Unlike Depropylamino Chloro Propafenone-d5 (a Propafenone impurity), this compound is a synthetic intermediate for glucokinase activators, highlighting its role in diabetes therapeutics .
Analytical Utility
- Deuterated compounds like this compound provide distinct NMR signals for reaction monitoring, whereas non-deuterated standards (e.g., (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) are used for chromatographic calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
